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Compound of Interest

Compound Name: T-1095A

Cat. No.: B1681200

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of
T-1095, a potent inhibitor of sodium-glucose cotransporters (SGLTs), in various diabetic rat
models. The information compiled herein is intended to guide researchers in designing and
executing preclinical studies to evaluate the efficacy and mechanism of action of T-1095 and

similar compounds.

Quantitative Data Summary

The following tables summarize the quantitative data from studies administering T-1095 to
different diabetic rat models.

Table 1: T-1095 Dosing Regimens in Diabetic Rat Models
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Table 2: Effects of T-1095 on Key Parameters in Diabetic Rat Models
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Diabetic Model T-1095 Dose

Key Findings

Reference

STZ-induced 0.03% & 0.1% (Wt/w)

Improved
hyperglycemia and
dose-dependently
decreased HbAlc.[1]

[2]

[1](2]

0.1% (wt/wt) for 8

weeks

STZ-induced

Reduced blood
glucose and HbAlc,
prevented increased
urinary albumin and
kidney weight.[1][2]
Suppressed elevated

renal GLUT2 levels.[1]
[2]

[1](2]

STZ-induced 0.01% - 0.1% (wt/wt)

Suppressed blood
glucose levels.
Ameliorated reduced
2-deoxyglucose
uptake in soleus

muscle.[3]

[3]

30 & 100 mg/kg

(single dose)

STZ-induced

Markedly lowered
blood glucose with a
concomitant increase
in urinary glucose

excretion.[4][5]

[4]115]

0.1% (wt/wt) for 32

Goto-Kakizaki (GK)
weeks

Significantly
decreased blood
glucose and HbAlc
levels.[6] Prevented
the development of

diabetic neuropathy.

[6]

[6]

Zucker Diabetic Fatty
(ZDF)

0.1% (wt/wt) for 7
days

Restored near-normal

postabsorptive plasma

[7]
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glucose levels.[7]

Improved
hyperglycemia,
plasma free fatty

) acids, and ketone

Neonatal STZ-induced  0.1% for 6 weeks [4]

body levels.[4]
Improved glucose
tolerance and insulin

secretion.[4]

Experimental Protocols

Induction of Diabetes in Rat Models
A. Streptozotocin (STZ)-Induced Diabetes (Type 1 Model)

e Animals: Use male Sprague-Dawley rats (or other appropriate strain) with a starting body
weight of 200-250 g.

» Acclimatization: Allow rats to acclimatize for at least one week before the experiment, with
free access to standard chow and water.

e STZ Preparation: Prepare a fresh solution of streptozotocin in 0.1 M citrate buffer (pH 4.5)
immediately before use. Protect the solution from light.

 Induction: Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 50-65 mg/kg
body weight.

o Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours after STZ injection. Rats
with fasting blood glucose levels exceeding 250 mg/dL are considered diabetic and can be
used for the study.

B. Goto-Kakizaki (GK) Rat Model (Spontaneous Type 2 Model)

The Goto-Kakizaki (GK) rat is a non-obese, spontaneous model of type 2 diabetes.[6] No
induction protocol is necessary. Animals typically develop hyperglycemia by 7 weeks of age.[6]
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C. Zucker Diabetic Fatty (ZDF) Rat Model (Genetic Type 2 Model)

The Zucker Diabetic Fatty (ZDF) rat is a genetic model of obesity, insulin resistance, and type 2
diabetes.[7] Diabetes develops spontaneously. Animals can be used for studies once fasting
hyperglycemia is evident (e.g., >21 mmol/l at 13 weeks of age).[7]

T-1095 Administration Protocols

A. Dietary Admixture

e Preparation: T-1095 is mixed with powdered standard rodent chow to achieve the desired
concentration (e.g., 0.01%, 0.03%, or 0.1% wt/wt).[1][3][6] Ensure a homogenous mixture.

o Administration: Provide the T-1095-containing diet to the rats ad libitum.

e Monitoring: Measure food intake daily to calculate the approximate daily dose of T-1095
received by each animal.

B. Oral Gavage

o Preparation: Prepare a suspension of T-1095 in a suitable vehicle, such as a 0.5%
carboxymethyl cellulose (CMC) solution.

o Administration: Administer the T-1095 suspension directly into the stomach using an oral
gavage needle. The volume administered should be based on the animal's body weight.

Signaling Pathways and Experimental Workflow
Proposed Mechanism of Action of T-1095

T-1095 is a prodrug that is metabolized to its active form, T-1095A.[8] T-1095A inhibits both
SGLT1 (primarily in the intestine) and SGLT2 (primarily in the renal proximal tubules).[2] The
primary anti-hyperglycemic effect is achieved through the inhibition of SGLT2 in the kidneys.
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Caption: Mechanism of T-1095 in the kidney.

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of T-1095 in a

diabetic rat model.
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Caption: General workflow for T-1095 studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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